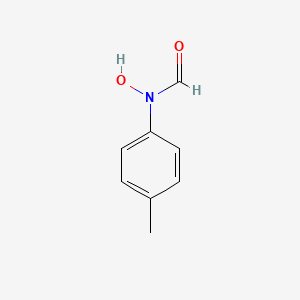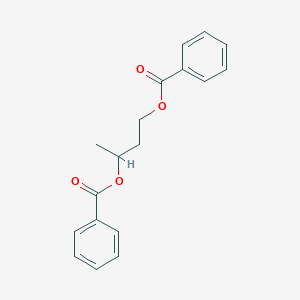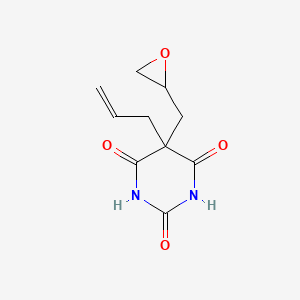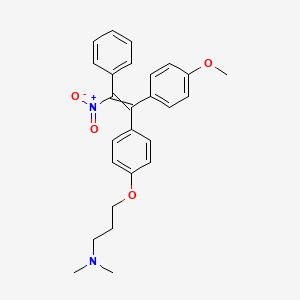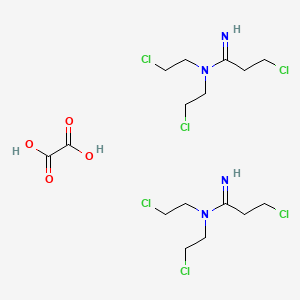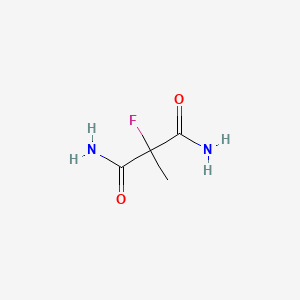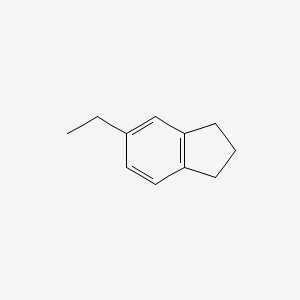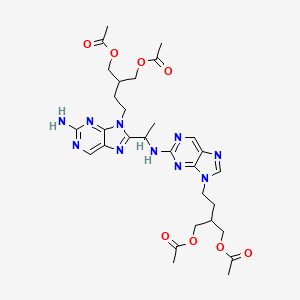
Famciclovir 8,N2-dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Famciclovir 8,N2-dimer is a synthetic compound derived from famciclovir, an antiviral medication used primarily to treat herpes simplex and herpes zoster infections. The dimer form involves the chemical bonding of two famciclovir molecules, potentially altering its pharmacological properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Famciclovir 8,N2-dimer typically involves the following steps:
Starting Materials: Famciclovir and appropriate linking agents.
Reaction Conditions: The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to facilitate the dimerization process.
Catalysts and Reagents: Commonly used reagents include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as N,N-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes:
Batch Processing: Conducting the reaction in large reactors with precise control over temperature, pressure, and mixing.
Purification: Using techniques like crystallization, chromatography, and recrystallization to obtain high-purity product.
Quality Control: Ensuring the final product meets stringent pharmaceutical standards through rigorous testing.
Analyse Des Réactions Chimiques
Types of Reactions
Famciclovir 8,N2-dimer can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Famciclovir 8,N2-dimer has several scientific research applications:
Chemistry: Used as a model compound to study dimerization reactions and their effects on molecular properties.
Biology: Investigated for its potential antiviral activity and interactions with biological macromolecules.
Medicine: Explored for its enhanced antiviral properties compared to monomeric famciclovir.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
The mechanism of action of Famciclovir 8,N2-dimer involves its conversion to the active triphosphate form, which inhibits viral DNA polymerase. This prevents viral DNA synthesis and replication. The molecular targets include viral thymidine kinase and DNA polymerase, crucial for viral replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: Another antiviral drug used to treat herpes infections.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Ganciclovir: Used to treat cytomegalovirus infections.
Uniqueness
Famciclovir 8,N2-dimer is unique due to its dimeric structure, which may offer enhanced antiviral activity and different pharmacokinetic properties compared to its monomeric counterparts. This structural modification can lead to improved efficacy and potentially reduced resistance development.
This compound represents a promising compound in antiviral research, with potential applications across various scientific fields. Its unique structure and properties make it a valuable subject for further investigation.
Propriétés
Numéro CAS |
1797985-90-0 |
|---|---|
Formule moléculaire |
C30H40N10O8 |
Poids moléculaire |
668.7 g/mol |
Nom IUPAC |
[4-[2-[1-[9-[4-acetyloxy-3-(acetyloxymethyl)butyl]-2-aminopurin-8-yl]ethylamino]purin-9-yl]-2-(acetyloxymethyl)butyl] acetate |
InChI |
InChI=1S/C30H40N10O8/c1-17(26-36-25-11-32-29(31)37-28(25)40(26)9-7-23(14-47-20(4)43)15-48-21(5)44)35-30-33-10-24-27(38-30)39(16-34-24)8-6-22(12-45-18(2)41)13-46-19(3)42/h10-11,16-17,22-23H,6-9,12-15H2,1-5H3,(H2,31,32,37)(H,33,35,38) |
Clé InChI |
GSOWWRDUMWXCMD-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC2=CN=C(N=C2N1CCC(COC(=O)C)COC(=O)C)N)NC3=NC=C4C(=N3)N(C=N4)CCC(COC(=O)C)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


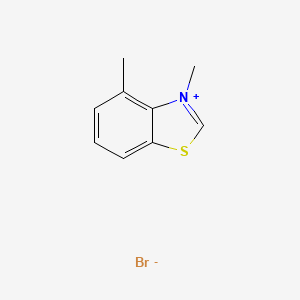


![N-[(4-nitrophenyl)methylideneamino]methanamine](/img/structure/B12792452.png)
